Aurora Kinase Inhibitor PF-03814735 is an aurora kinase inhibitor with potential antineoplastic activity. PF-03814735 binds to and inhibits aurora kinases, serine-threonine kinases that play essential roles in mitotic checkpoint control during mitosis. Inhibition of aurora kinases may result in an inhibition of cellular division and proliferation in tumor cells that overexpress aurora kinases.
PF-03814735
CAS No.: 942487-16-3
Cat. No.: VC0548310
Molecular Formula: C23H25F3N6O2
Molecular Weight: 474.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 942487-16-3 |
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Molecular Formula | C23H25F3N6O2 |
Molecular Weight | 474.5 g/mol |
IUPAC Name | N-[2-[(1R,8S)-4-[[4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide |
Standard InChI | InChI=1S/C23H25F3N6O2/c1-12(33)27-11-20(34)32-18-7-8-19(32)16-9-14(5-6-15(16)18)30-22-28-10-17(23(24,25)26)21(31-22)29-13-3-2-4-13/h5-6,9-10,13,18-19H,2-4,7-8,11H2,1H3,(H,27,33)(H2,28,29,30,31)/t18-,19+/m0/s1 |
Standard InChI Key | RYYNGWLOYLRZLK-RBUKOAKNSA-N |
Isomeric SMILES | CC(=O)NCC(=O)N1[C@H]2CC[C@@H]1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F |
SMILES | CC(=O)NCC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F |
Canonical SMILES | CC(=O)NCC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
PF-03814735, chemically known as N-(2-((1S,4R)-6-((4-(Cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)-2-oxoethyl)acetamide, is a trifluoromethylpyrimidine compound with significant kinase inhibitory properties . This small molecule has a molecular formula of C23H25F3N6O2 and a molecular weight of 474.5 g/mol .
Physical and Chemical Characteristics
The stereochemistry of PF-03814735 is absolute with 2 defined stereocenters . It has no E/Z centers and carries no charge . The compound is orally bioavailable and demonstrates favorable pharmacokinetic properties that make it suitable for clinical investigation .
Structural Features
PF-03814735 belongs to the class of trifluoromethylpyrimidines, with the trifluoromethyl group playing a critical role in its activity profile . The structural configuration includes specific stereochemistry that contributes to its binding affinity for target kinases. The absolute configuration at the stereocenters is crucial for its biological activity and specificity toward Aurora kinases .
Mechanism of Action
PF-03814735 primarily functions as an inhibitor of Aurora kinases, which are serine/threonine kinases that play essential roles in the regulation of mitosis.
Primary Targets
The compound is a potent ATP-competitive, reversible inhibitor of both Aurora kinase 1 (Aurora B) and Aurora kinase 2 (Aurora A) . In enzymatic assays, PF-03814735 demonstrates high potency against Aurora1 with an IC50 value of 0.8 nmol/L and against Aurora2 with an IC50 of 5 nmol/L .
Secondary Targets and Kinase Selectivity Profile
In addition to Aurora kinases, PF-03814735 produces significant inhibition of several other protein kinases. When tested against a panel of 220 kinases, 19 others showed >90% inhibition at 100 nmol/L concentration . The table below illustrates the inhibitory profile of PF-03814735 against various kinases:
Kinase | IC50 (nmol/L) | % Inhibition |
---|---|---|
Aurora1 | 0.8 ± 0.6 | not determined |
Aurora2 | 5 ± 3 | ≥90 |
Flt1 | 10 | ≥90 |
FAK | 22 | not determined |
TrkA | 30 | ≥90 |
Met | 100 | ≥90 |
FGFR1 | 100 | ≥90 |
CDK5/p35 | not determined | ≥90 |
Flt3(D835Y) | not determined | ≥90 |
ARK5 | not determined | ≥90 |
NEK2 | not determined | ≥90 |
Flt4 | not determined | ≥90 |
Ret | not determined | ≥90 |
This kinase inhibition profile reveals that while PF-03814735 targets numerous kinases, it demonstrates greatest potency for Aurora1 and Aurora2, followed by Flt1, FAK, TrkA, Met, and FGFR1 .
Cellular Effects
In cellular assays, the inhibitory activity of PF-03814735 on Aurora kinases reduces levels of phospho-Aurora1 (Thr 232, a sensitive marker of Aurora1 activity) with an IC50 of approximately 20 nmol/L, phosphohistone H3 with an IC50 of approximately 50 nmol/L, and phospho-Aurora2 with an IC50 of approximately 150 nmol/L .
This inhibition produces a block in cytokinesis, resulting in suppression of cell proliferation and the formation of polyploid multinucleated cells . The inhibitory effects are rapid and reversible, with marked depletion of phosphorylated histone H3 and phosphorylated Aurora2 occurring within 30 minutes of treatment .
Preclinical Research
PF-03814735 has demonstrated substantial preclinical activity in various cancer models, establishing a foundation for its advancement to clinical trials.
In Vivo Studies
Once-daily oral administration of PF-03814735 to mice bearing human xenograft tumors produced a reduction in phosphohistone H3 in tumors at doses that were tolerable and resulted in significant inhibition of tumor growth . Furthermore, the combination of PF-03814735 and docetaxel in xenograft mouse tumor models showed additive tumor growth inhibition, suggesting potential for combination therapy approaches .
Clinical Development
PF-03814735 progressed to Phase I clinical trials for the treatment of patients with advanced solid tumors, though further development was eventually discontinued.
Phase I Clinical Trial Design
The Phase I trial was designed as an accelerated dose-escalation study to identify the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose . The study also aimed to obtain proof-of-mechanism through assessment of phosphohistone H3 inhibition in tumor biopsies and FDG-PET imaging . PF-03814735 was administered daily for 5 or 10 consecutive days in 3-week cycles .
Patient Population and Dosing
Twenty patients received a median of 2 cycles (range 1–4) across 7 dose levels from 5 to 100 mg/day for 5 days . The study population included patients with various tumor types:
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Colorectal cancer (5 patients)
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Breast cancer (3 patients)
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Non-small cell lung cancer (NSCLC) (4 patients)
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Small cell lung cancer (SCLC) (2 patients)
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Bladder, melanoma, ovarian, renal, head and neck cancers, and cancer of unknown primary (1 patient each)
The dose escalation began with doubling the dose in single patient cohorts until treatment-related grade 2 diarrhea occurred in one patient at 40 mg/day. Subsequently, cohorts included 3–7 patients with 20–50% dose increments per cohort .
Pharmacokinetics
Serum exposure of PF-03814735 (Cmax and AUC) increased in a dose-proportional manner at all dose levels, indicating linear pharmacokinetics . After a single dose, the total clearance of PF-03814735 was 1195±393 mL/hr, and the median terminal half-life was 19.1 hours .
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